PDD00017273 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PDD00017273 HCl is a potent and selective poly (ADP ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM . It exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .

Synthesis Analysis

PDD00017273 has been shown to alter the repair of IR-induced DNA damage, resulting in delayed resolution of RAD51 foci compared with control cells .Molecular Structure Analysis

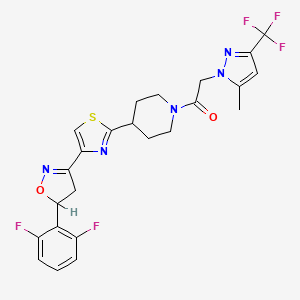

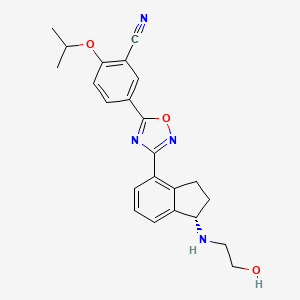

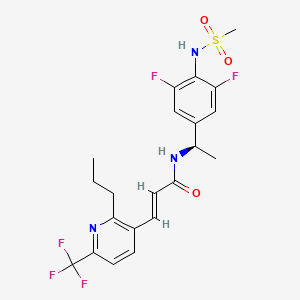

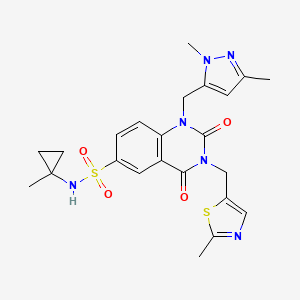

The molecular formula of PDD00017273 HCl is C23H26N6O4S2 . Its molecular weight is 514.6 g/mol . The IUPAC name is 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide .Chemical Reactions Analysis

PDD00017273 upregulated intracellular PAR, while the mRNA expression of Parg was not decreased . This suggests that PDD00017273 inhibited the enzymatic activity of Parg without the downregulation of Parg mRNA in the differentiation condition .Physical And Chemical Properties Analysis

The exact mass of PDD00017273 HCl is 514.14569568 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 7 .Applications De Recherche Scientifique

PARG Inhibition

PDD 00017273 is a potent and selective poly (ADP ribose) glycohydrolase (PARG) inhibitor . It exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .

DNA Damage Response

This compound maintains PAR chains and induces DNA double-stranded breaks in cells following DNA damage . This makes it a valuable tool in studying the cellular response to DNA damage.

Cancer Research

PDD 00017273 has been shown to decrease colony formation of ZR-75-1 BRCA1 WT cells and inhibit cancer cell survival . This suggests potential applications in cancer research, particularly in the study of breast cancer.

Cell Permeability

The compound is cell permeable , which means it can cross cell membranes. This property is crucial for its effectiveness in in vivo studies.

Selectivity

PDD 00017273 exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 . This high degree of selectivity makes it a useful tool in research where specific targeting of PARG is required.

Chemical Probes

The use of PDD 00017273 is reviewed on the chemical probes website . This suggests that it is recognized as a valuable tool in the field of chemical biology.

Mécanisme D'action

Target of Action

PDD 00017273 is a potent and selective inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the regulation of cellular processes such as DNA repair, gene expression, and cell death.

Mode of Action

PDD 00017273 interacts with PARG by binding to it with an IC50 of 26 nM and a KD of 1.45 nM . This interaction inhibits the activity of PARG, leading to changes in cellular processes regulated by this enzyme.

Biochemical Pathways

The inhibition of PARG by PDD 00017273 affects the Poly (ADP-ribose) (PAR) metabolism pathway . Normally, PARG catalyzes the hydrolysis of PAR polymers, but the inhibition by PDD 00017273 prevents this, leading to the accumulation of PAR chains . This can result in DNA double-strand breaks and changes in gene expression .

Result of Action

The inhibition of PARG by PDD 00017273 leads to the accumulation of PAR chains, inducing DNA double-strand breaks . This can decrease the survival of certain cancer cells, such as ZR-75-1 cells carrying wild-type BRCA1 and BRCA2 . It exhibits weaker activity against mda-mb-436 cells carrying the 5396 + 1g>a mutation in brca1 .

Safety and Hazards

As a chemical compound, PDD00017273 HCl should be handled with care. While specific safety data for PDD00017273 HCl is not available, it’s important to note that chemicals should always be handled using appropriate safety measures, including the use of personal protective equipment and proper storage conditions .

Propriétés

IUPAC Name |

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWUBRBMMNTBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PDD00017273 HCl | |

Q & A

Q1: What is PDD00017273 and what is its mechanism of action?

A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].

Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?

A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].

Q3: How does PDD00017273's activity compare to PARP inhibitors?

A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.

Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?

A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.

Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?

A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.